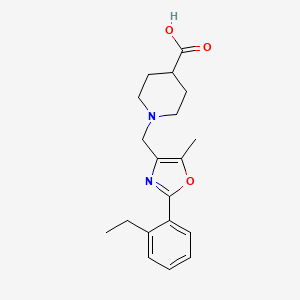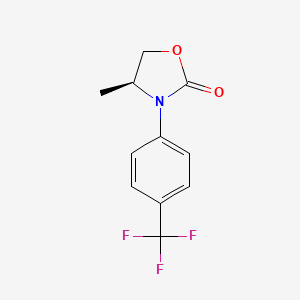
3-(Trifluoromethyl)cyclobutanecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)cyclobutanecarbonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutanecarbonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclobutanecarbonyl chloride using trifluoromethylating agents such as trifluoromethyl sulfonyl chloride under photoredox catalysis .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)cyclobutanecarbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Oxidized derivatives of the cyclobutanecarbonyl chloride.
Reduction Reactions: Reduced forms of the compound, potentially leading to alcohols or hydrocarbons.
Scientific Research Applications
3-(Trifluoromethyl)cyclobutanecarbonyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- Trifluoromethyl sulfonyl chloride
Comparison
3-(Trifluoromethyl)cyclobutanecarbonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to similar compounds like 3-(Trifluoromethyl)benzyl chloride and 3-(Trifluoromethyl)benzoyl chloride. The presence of the cyclobutane ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable building block in synthetic chemistry .
Properties
Molecular Formula |
C6H6ClF3O |
|---|---|
Molecular Weight |
186.56 g/mol |
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C6H6ClF3O/c7-5(11)3-1-4(2-3)6(8,9)10/h3-4H,1-2H2 |
InChI Key |
GCAWLKZNHKTPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)(F)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


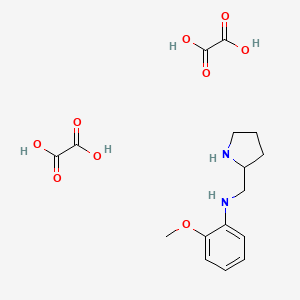
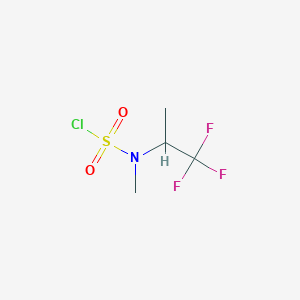
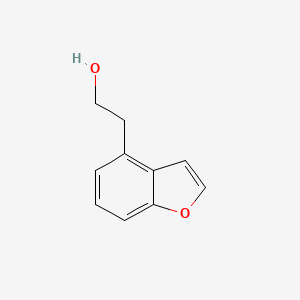
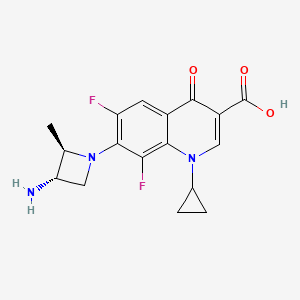
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
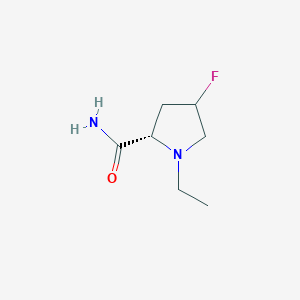
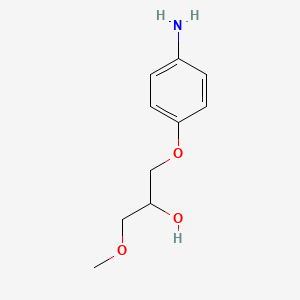
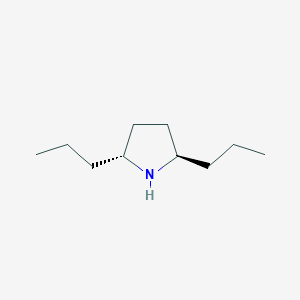
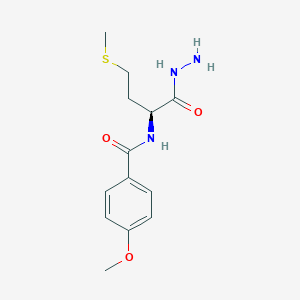


![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
